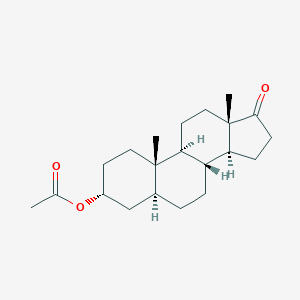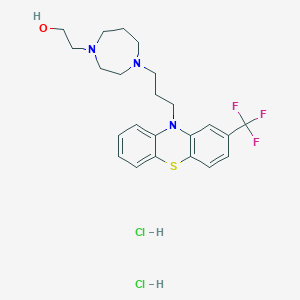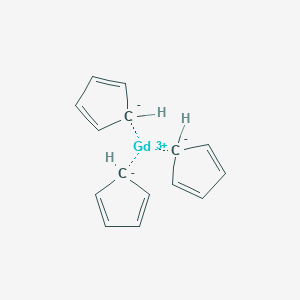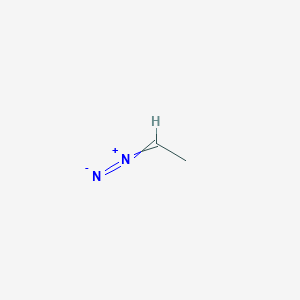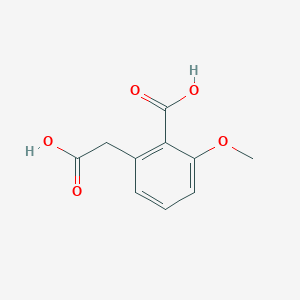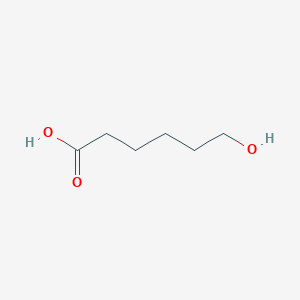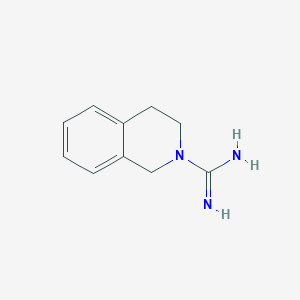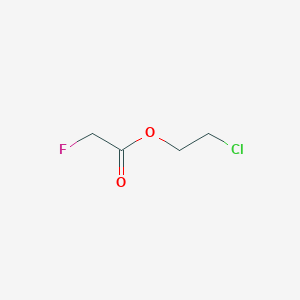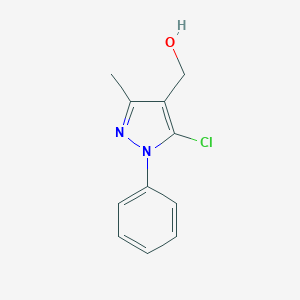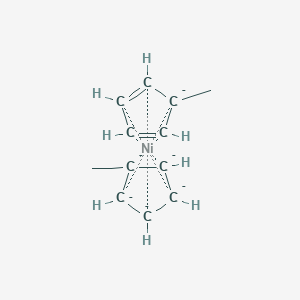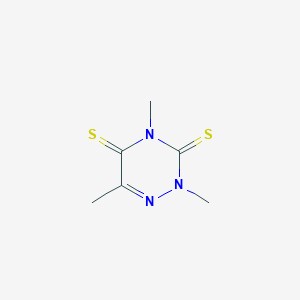
2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione (TMTD) is a chemical compound used as a fungicide and bactericide in various industries, including agriculture and rubber manufacturing. TMTD has gained interest in scientific research due to its potential applications in biomedical and environmental fields.
Mechanism Of Action
The mechanism of action of 2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione is not fully understood. However, it is believed that 2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione exerts its anti-tumor and anti-inflammatory effects by inhibiting the production of reactive oxygen species (ROS) and the activation of nuclear factor-kappa B (NF-κB) signaling pathway. 2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione's antimicrobial properties are thought to be due to its ability to disrupt the cell wall and membrane of microorganisms.
Biochemical And Physiological Effects
2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione has been shown to have both beneficial and detrimental effects on biochemical and physiological processes. In vitro studies have demonstrated that 2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione can induce apoptosis (programmed cell death) in cancer cells, reduce the production of pro-inflammatory cytokines, and inhibit the growth of various bacterial and fungal strains. However, 2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione has also been found to have toxic effects on human and animal cells, including DNA damage, oxidative stress, and neurotoxicity.
Advantages And Limitations For Lab Experiments
2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione's ease of synthesis and low cost make it a convenient option for lab experiments. Additionally, 2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione's broad-spectrum antimicrobial activity makes it useful for testing against a wide range of microorganisms. However, 2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione's toxicity to human and animal cells must be carefully considered when conducting experiments.
Future Directions
There are several potential future directions for 2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione research. In biomedical research, 2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione's anti-tumor and anti-inflammatory properties could be further explored for the development of cancer treatments and anti-inflammatory drugs. In environmental research, 2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione's potential as a soil fumigant could be studied for its effectiveness in controlling soil-borne diseases in crops. Additionally, 2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione's toxicity to human and animal cells could be further investigated to better understand its potential health risks.
Synthesis Methods
2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione can be synthesized through the reaction of thiourea with formaldehyde and ammonia. The resulting product is then treated with methyl alcohol and hydrochloric acid to obtain 2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione. The synthesis of 2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione is relatively simple and cost-effective, making it an attractive option for various industries.
Scientific Research Applications
2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione has been studied for its potential applications in biomedical and environmental fields. In biomedical research, 2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione has been found to exhibit anti-tumor and anti-inflammatory properties. Additionally, 2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione has been shown to have potential as an antimicrobial agent against various bacterial and fungal strains. In environmental research, 2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione has been used as a soil fumigant to control soil-borne diseases in crops.
properties
CAS RN |
1566-31-0 |
|---|---|
Product Name |
2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione |
Molecular Formula |
C6H9N3S2 |
Molecular Weight |
187.3 g/mol |
IUPAC Name |
2,4,6-trimethyl-1,2,4-triazine-3,5-dithione |
InChI |
InChI=1S/C6H9N3S2/c1-4-5(10)8(2)6(11)9(3)7-4/h1-3H3 |
InChI Key |
UMTVGUIBTPNSOV-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=S)N(C1=S)C)C |
Canonical SMILES |
CC1=NN(C(=S)N(C1=S)C)C |
synonyms |
2,4,6-trimethyl-1,2,4-triazine-3,5-dithione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





